N-(4-chlorobenzyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide
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Description
N-(4-chlorobenzyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H16ClN5OS and its molecular weight is 373.86. The purity is usually 95%.
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Biological Activity
N-(4-chlorobenzyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide (CAS Number: 1251670-87-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H16ClN5OS, with a molecular weight of 373.9 g/mol. The structure features a thioacetamide moiety linked to a pyridazine ring and an imidazole derivative, which are known for their diverse biological activities.
Property | Value |
---|---|
CAS Number | 1251670-87-7 |
Molecular Formula | C17H16ClN5OS |
Molecular Weight | 373.9 g/mol |
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds containing imidazole and pyridazine rings. These compounds have been shown to exhibit significant activity against various viral strains. For instance, in vitro assays demonstrated that derivatives similar to this compound displayed effective inhibition of viral replication at low micromolar concentrations, suggesting a promising therapeutic application in antiviral drug development .
Anticancer Activity
The compound's anticancer properties are primarily attributed to its ability to interfere with cellular signaling pathways involved in tumor growth and proliferation. For example, studies have indicated that thiazole and imidazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of Bcl-2 family proteins . The presence of the chlorobenzyl group may enhance the lipophilicity of the compound, facilitating better cell membrane penetration and increased cytotoxicity against cancer cell lines.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the pyridazine and imidazole rings significantly influence biological activity. Compounds with electron-donating groups at specific positions on these rings tend to exhibit enhanced activity due to improved interactions with biological targets .
Study 1: Antiviral Efficacy
A study conducted on a series of pyridazine derivatives, including this compound, revealed an EC50 value significantly lower than traditional antiviral agents like ribavirin. The compound exhibited an EC50 of approximately 0.20 μM against MT-4 cells, indicating potent antiviral activity .
Study 2: Anticancer Potential
In another investigation, this compound was tested against various cancer cell lines. The results showed an IC50 value ranging from 10 to 30 µM, demonstrating effective cytotoxicity. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[6-(4-methylimidazol-1-yl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5OS/c1-12-9-23(11-20-12)15-6-7-17(22-21-15)25-10-16(24)19-8-13-2-4-14(18)5-3-13/h2-7,9,11H,8,10H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMSWJMIWKSDMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.